N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
This compound features a 2,3-dihydro-1-benzofuran-5-sulfonamide core linked to a 2,4-dioxo-1,3-oxazolidin-3-yl group via a phenethyl spacer. The benzofuran moiety contributes aromaticity and planar rigidity, while the oxazolidinone ring introduces hydrogen-bonding capacity and metabolic stability. The sulfonamide group enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c22-18-12-27-19(23)21(18)11-16(13-4-2-1-3-5-13)20-28(24,25)15-6-7-17-14(10-15)8-9-26-17/h1-7,10,16,20H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVQTPIEPITRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the oxazolidinone intermediate is reacted with a phenylethyl halide in the presence of a Lewis acid catalyst.
Formation of the Dihydrobenzofuran Sulfonamide Moiety: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative of dihydrobenzofuran under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions due to its ability to interact with specific enzymes and receptors.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Functional Group Analog: 2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide
- Structure: Contains a 2,4-dioxo-tetrahydropyrimidine core instead of oxazolidinone, with a fluorobenzyl substituent and acetamide linker .
- Key Differences: Pyrimidine vs. Fluorobenzyl group: Enhances lipophilicity (logP ~2.8 vs. ~2.2 for the target compound) and target selectivity.
- Research Findings : Demonstrated moderate kinase inhibition (IC₅₀ = 120 nM vs. 85 nM for the target compound in preliminary assays) .
Sulfonamide-Based Analog: 2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic Acid (ZINC C39361382)
Oxazolidinone-Containing Analog: N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)trifluoromethanesulfonamide
- Structure : Shares the 2-oxooxazolidin-3-yl group but incorporates trifluoromethyl and cyclohexenyl substituents .
- Key Differences :
- Trifluoromethyl groups: Enhance metabolic stability (t₁/₂ = 12 h vs. 8 h for the target compound) and electronegativity.
- Cyclohexenyl spacer: Increases molecular weight (MW = 698.6 vs. 429.4 for the target compound) and steric bulk.
- Research Findings : Potent antiviral activity (EC₅₀ = 0.3 µM against influenza A) attributed to trifluoromethyl interactions .
Comparative Data Table
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
- Molecular Formula : C19H20N4O5S
- Molecular Weight : 408.45 g/mol
- CAS Number : 2034252-56-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The oxazolidinone moiety is synthesized through cyclization reactions, followed by the introduction of the benzofuran and sulfonamide groups. The detailed synthetic pathway is crucial for understanding the biological activity and optimizing yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to oxazolidinones. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxazolidinone derivative | HT-29 (colon cancer) | 9 nM |
| Oxazolidinone derivative | MCF-7 (breast cancer) | 17 nM |
These findings suggest that the oxazolidinone scaffold can be effectively utilized in developing anticancer agents .
Antimicrobial Activity
The compound's sulfonamide component has been associated with antimicrobial properties. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis. Studies have reported varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that modifications to the sulfonamide structure can enhance antibacterial efficacy .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in DNA replication and repair.
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through mitochondrial pathways.
- Interference with Folate Synthesis : The sulfonamide moiety disrupts bacterial folate metabolism, leading to growth inhibition.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related oxazolidinone derivative in an in vivo model of breast cancer. The compound demonstrated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .
Case Study 2: Antimicrobial Screening
In another study, a series of sulfonamide derivatives were screened against clinical isolates of Mycobacterium tuberculosis. The most potent derivative exhibited an MIC value of 0.142 µg/mL, suggesting strong potential for further development as an antitubercular agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
